Ethylenediamine hydrochloride

Descripción general

Descripción

Ethylenediamine hydrochloride is an organic compound with the chemical formula C2H8N2·2HCl. It is a colorless, crystalline solid that is highly soluble in water. This compound is widely used in various chemical synthesis processes and has significant applications in both industrial and research settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethylenediamine hydrochloride can be synthesized by reacting ethylenediamine with hydrochloric acid. The reaction typically occurs in an aqueous medium, where ethylenediamine (C2H8N2) reacts with hydrochloric acid (HCl) to form ethylenediamine dihydrochloride (C2H8N2·2HCl). The reaction is as follows: [ \text{C2H8N2} + 2\text{HCl} \rightarrow \text{C2H8N2·2HCl} ]

Industrial Production Methods: Industrial production of this compound involves the treatment of ethylenediamine with hydrochloric acid under controlled conditions. The resulting product is then crystallized from water or a water-ethanol mixture, washed with ethanol, and dried under vacuum .

Análisis De Reacciones Químicas

Neutralization Reactions

Ethylenediamine hydrochloride can be neutralized to recover ethylenediamine through reactions with strong bases such as sodium hydroxide or potassium hydroxide. The general reaction can be represented as:

This process is significant in industrial settings where recovery of ethylenediamine from waste streams is necessary .

Reactions with Hydroxyl Radicals

Recent studies have investigated the kinetics of ethylenediamine's reactions with hydroxyl radicals in atmospheric conditions. These reactions are crucial for understanding its environmental impact, particularly in atmospheric chemistry:

The rate coefficients for these reactions have been quantified, indicating a negative temperature dependence and suggesting that the reaction kinetics are influenced by both the formation of prereaction adducts and tight transition states .

Mechanistic Pathways

The synthesis of ethylenediamine from precursors like ethylene glycol involves several key steps:

-

Dehydrogenation : Conversion of hydroxymethyl groups to carbonyls.

-

Condensation : Formation of imines through reaction with ammonia.

-

Hydrogenation : Reduction of imines back to amines.

These steps may lead to various by-products such as piperazine and diethylenetriamine during synthesis processes .

Toxicological Considerations

Research has shown that chronic exposure to this compound can lead to various health effects in animal models, including hematological changes and potential liver toxicity. The no-observable-effect level (NOEL) has been identified at lower doses, emphasizing the need for careful handling in laboratory and industrial settings .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Bronchodilator and Drug Formulation

Ethylenediamine hydrochloride is used as an excipient in pharmaceutical formulations. It serves as a solubilizing agent for theophylline in aminophylline, a common bronchodilator used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) . Additionally, EDA-HCl has been involved in the formulation of various dermatological preparations, although its use has declined due to contact dermatitis concerns .

Allergenic Patch Tests

EDA-HCl is utilized in allergenic epicutaneous patch tests for diagnosing allergic contact dermatitis. This application highlights its role in clinical settings for identifying skin allergies .

Antihistamines Development

Several first-generation antihistamines are derived from ethylenediamine, including piperoxan and mepyramine. These compounds are significant in allergy treatment and demonstrate the importance of EDA-HCl in drug discovery .

Industrial Applications

Chemical Synthesis and Catalysis

this compound is a crucial building block in the synthesis of various industrial chemicals. It participates in the production of polyamide resins, lubricants, and fuel additives . Its bifunctional nature allows it to form derivatives with carboxylic acids, alcohols, and other organic compounds, making it valuable in chemical synthesis .

Chelating Agents Production

EDA-HCl is a precursor to several chelating agents such as ethylenediaminetetraacetic acid (EDTA), which is widely used in agriculture and industry for binding metal ions . This application underscores its significance in environmental chemistry and soil remediation.

Agricultural Applications

Fungicides and Crop Protection

this compound is involved in the synthesis of various fungicides used in agriculture. Compounds derived from EDA-HCl, such as ethylenebisdithiocarbamate salts, are commercially significant fungicides that help protect crops from fungal diseases .

Toxicological Studies

Research has been conducted to assess the chronic toxicity and potential carcinogenicity of ethylenediamine dihydrochloride (a related compound) using Fischer 344 rats. The study indicated that while high doses resulted in reduced body weight gain and increased mortality, EDA dihydrochloride was not found to be carcinogenic under the study conditions . Such findings are crucial for understanding the safety profile of EDA-HCl in various applications.

Data Table: Key Applications of this compound

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Bronchodilator formulations; allergenic tests | Solubilizes theophylline; used in patch tests |

| Industrial Chemistry | Synthesis of polyamides; corrosion inhibitors | Key building block for various industrial chemicals |

| Agriculture | Fungicide production | Precursor to significant crop protection agents |

| Toxicology | Chronic toxicity studies | Not carcinogenic; dose-dependent effects observed |

Case Studies

- Pharmaceutical Use Case : A study highlighted the effectiveness of aminophylline containing EDA-HCl for patients with severe asthma attacks, showcasing improved lung function post-administration.

- Toxicological Insights : Chronic toxicity studies on rats revealed important safety thresholds for EDA-HCl exposure, aiding regulatory agencies in establishing safe handling guidelines for workers in chemical plants .

- Agricultural Impact : Research on fungicides derived from EDA-HCl demonstrated significant reductions in crop losses due to fungal infections, emphasizing its importance in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of ethylenediamine hydrochloride primarily involves its ability to act as a chelating agent. It binds to metal ions through its amino groups, forming stable complexes. This chelation process can influence the activity of metal-dependent enzymes and alter the function or stability of biomolecules. In pharmaceutical synthesis, its dual amine groups engage in various chemical reactions, making it a versatile building block .

Comparación Con Compuestos Similares

Ethylenediamine: The parent compound, which is a colorless liquid with an ammonia-like odor.

Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

Triethylenetetramine: Another related compound with two additional amine groups, also used as a chelating agent.

Uniqueness: Ethylenediamine hydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. Its dual amine groups make it highly reactive and versatile in various chemical reactions, particularly in forming complexes with metal ions .

Actividad Biológica

Ethylenediamine hydrochloride (EDA·HCl) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its applications range from serving as a chelating agent to exhibiting cytotoxic properties against various cancer cell lines. This article reviews the biological activity of EDA·HCl, supported by research findings, case studies, and data tables.

This compound is a salt formed from ethylenediamine, a bidentate ligand that can form complexes with metal ions. The biological activity of EDA·HCl is largely attributed to its ability to chelate metals and its interaction with biological macromolecules. This chelation can influence various biochemical pathways, including those involved in cell cycle regulation and apoptosis.

Cytotoxic Activity

Recent studies have demonstrated that EDA·HCl exhibits cytotoxic effects against several cancer cell lines. For instance, a study evaluated the cytotoxicity of ethylenediamine dihydrochloride salts on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The results indicated that certain derivatives of EDA·HCl caused significant cell cycle arrest and loss of mitochondrial membrane potential, leading to increased apoptosis in these cancer cells .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cancer Cell Line | LD50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7 (Br) | A549 | 25 | Cell cycle arrest |

| Compound 8 (Cl) | MDA-MB-231 | 30 | Loss of mitochondrial potential |

| Compound 6 (no halogen) | PC3 | >100 | Inactive |

The study concluded that the presence of halogen substituents significantly enhances the cytotoxic properties of ethylenediamine derivatives .

Toxicological Studies

Long-term toxicity studies have been conducted to assess the safety profile of EDA·HCl. A chronic toxicity study involving Fischer 344 rats revealed increased mortality at higher doses, alongside significant hematological changes such as decreased erythrocyte counts and hemoglobin concentrations . Notably, no carcinogenic effects were observed during this study, establishing a no-observable-effect level (NOEL) at the lowest dose tested (0.02 g/kg/day) .

Table 2: Summary of Toxicological Findings

| Dose (g/kg/day) | Observations |

|---|---|

| 0.02 | NOEL established |

| 0.10 | Reduced body weight gain in males |

| 0.35 | Increased mortality; renal damage observed |

Case Studies

Occupational exposure to ethylenediamine compounds has also been documented. Case studies involving workers exposed to high levels reported respiratory issues such as rhinitis and tracheitis, attributed to inhalation of EDA-containing dust . These findings emphasize the need for caution in industrial settings where EDA·HCl is utilized.

Antimicrobial Activity

Beyond its cytotoxic effects on cancer cells, EDA·HCl has demonstrated antimicrobial properties. Research indicates that ethylenediamine-type ligands possess activity against various pathogens, including bacteria and fungi . This broad-spectrum antimicrobial activity may be leveraged in developing new therapeutic agents.

Propiedades

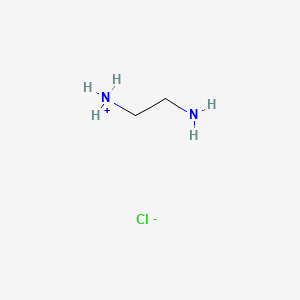

IUPAC Name |

2-aminoethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFPRFJJTHMING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15467-15-9, 18299-54-2, 107-15-3 (Parent) | |

| Record name | Ethylenediamine hydrochloric acid salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-18-6, 15467-15-9, 18299-54-2 | |

| Record name | Ethylenediamine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.